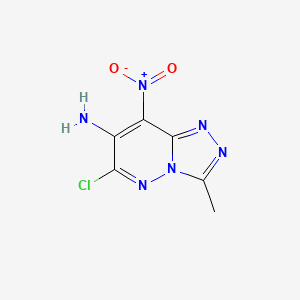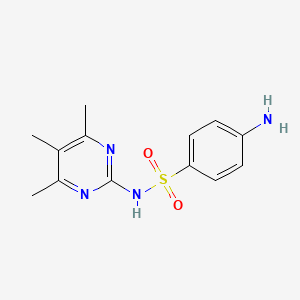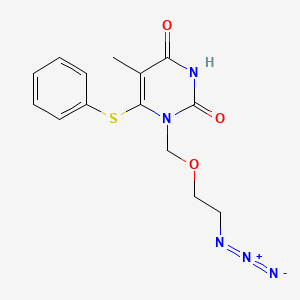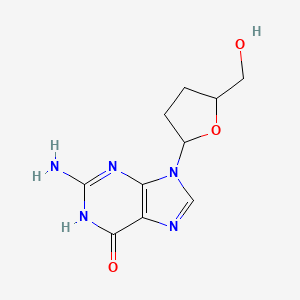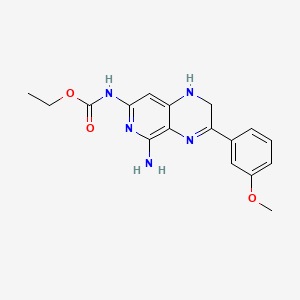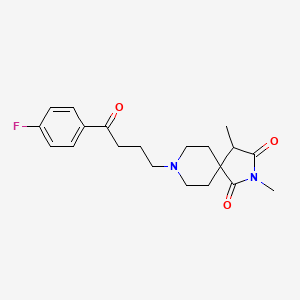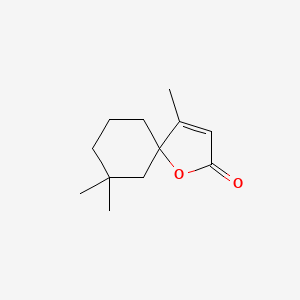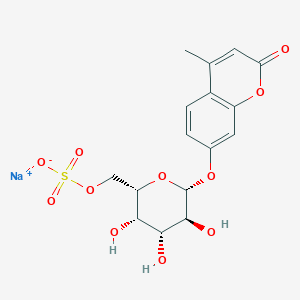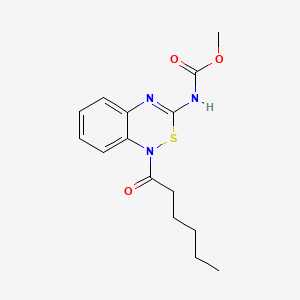
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3S and a molecular weight of 321.395. This compound is known for its unique structure, which includes a benzothiadiazine ring, a hexanoyl group, and a carbamate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate typically involves the reaction of 1-hexanoyl-1H-2,1,4-benzothiadiazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Applications De Recherche Scientifique
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its functional groups or substituents.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a different core structure but shares some functional similarities.
Propriétés
Numéro CAS |
34613-39-3 |
|---|---|
Formule moléculaire |
C15H19N3O3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
methyl N-(1-hexanoyl-2,1,4-benzothiadiazin-3-yl)carbamate |
InChI |
InChI=1S/C15H19N3O3S/c1-3-4-5-10-13(19)18-12-9-7-6-8-11(12)16-14(22-18)17-15(20)21-2/h6-9H,3-5,10H2,1-2H3,(H,16,17,20) |
Clé InChI |
YZQYZBJUUATMOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1C2=CC=CC=C2N=C(S1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


